2-Bromoheptafluoropropane
Overview
Description
2-Bromoheptafluoropropane, with the chemical formula C3F7Br and CAS registry number 422-77-5, is a colorless and odorless organic compound. It is known for its use as a fire extinguishing agent, particularly in enclosed spaces such as aircraft. This compound is characterized by its bromine and fluorine atoms attached to a propane backbone . Due to its high ozone depletion potential, it is being phased out in favor of more environmentally friendly alternatives .
Preparation Methods
The synthesis of 2-Bromoheptafluoropropane involves the bromination of 1,1,1,2,3,3,3-heptafluoropropane. The process includes mixing 1,1,1,2,3,3,3-heptafluoropropane with bromine at a mole ratio of (1-5):1, followed by a multistage bromination reaction. During each stage, chlorine gas is introduced to convert the hydrogen bromide generated into bromine, which is then used in the next stage of the reaction. The final product is washed with water and alkaline solutions and then rectified to achieve a high purity of over 99.2% . This method is advantageous due to its high yield, simplicity, and cost-effectiveness .
Chemical Reactions Analysis
2-Bromoheptafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can react with anilines in the presence of sodium dithionite and a catalyst to form substituted 4-(heptafluoro-2-propyl) anilines.
Oxidation and Reduction:
Major Products: The primary products of these reactions depend on the reagents and conditions used.
Scientific Research Applications
2-Bromoheptafluoropropane has several scientific research applications:
Fire Suppression: It is used in fire suppression systems, particularly in confined spaces like aircraft, due to its effectiveness in extinguishing fires.
Atmospheric Degradation Studies: Research on its atmospheric degradation provides insights into its environmental impact, with studies focusing on the formation of degradation products such as CF3CBrCH2OH radicals.
Photocatalytic Applications: It is used in photocatalytic defluorinative reactions with N-aryl amino acids, demonstrating its utility in advanced chemical synthesis.
Insecticide Synthesis: It serves as a key intermediate in the synthesis of Broflanilide, a meta-diamide insecticide used to control various crop pests.
Mechanism of Action
The mechanism of action of 2-Bromoheptafluoropropane in fire suppression involves the inhibition of the combustion process. It interferes with the chemical reactions occurring in the flame, effectively reducing the heat and preventing the fire from spreading . In the synthesis of Broflanilide, it acts as a precursor, undergoing substitution reactions to form the active insecticidal compound .
Comparison with Similar Compounds
2-Bromoheptafluoropropane can be compared with other similar compounds such as:
2-Bromo-3,3,3-trifluoropropene (2-BTP): This compound is also used in fire suppression and has been studied for its atmospheric degradation.
Perfluoroisopropyl bromide: Another brominated fluorocarbon used in similar applications.
This compound stands out due to its specific use in fire suppression systems and its role as an intermediate in the synthesis of advanced agrochemicals.
Properties
IUPAC Name |
2-bromo-1,1,1,2,3,3,3-heptafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrF7/c4-1(5,2(6,7)8)3(9,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULCAUVYSILBCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrF7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371289 | |
Record name | 2-Bromoheptafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422-77-5 | |
Record name | 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=422-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromoheptafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propane, 2-bromo-1,1,1,2,3,3,3-heptafluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthesis process of 2-bromoheptafluoropropane, and what are its key advantages?
A1: A novel method for synthesizing this compound involves a multistage bromination of 1,1,1,2,3,3,3-heptafluoropropane using a controlled supply of chlorine gas. [1] This method boasts several advantages, including:
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